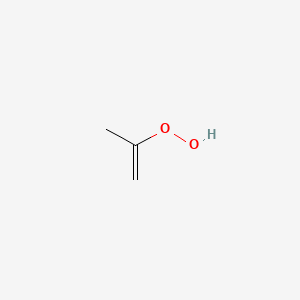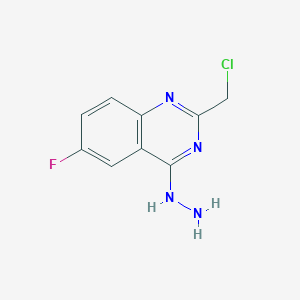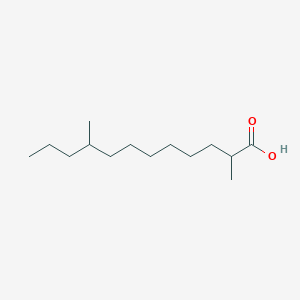
2,9-Dimethyldodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C14H28O2 It is a derivative of dodecanoic acid, featuring two methyl groups at the 2nd and 9th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the dodecanoic acid, followed by the addition of methyl iodide to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dimethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or secondary carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 2,9-Dimethyldodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. It may also act as a ligand for specific receptors, influencing metabolic processes and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyldodecanoic acid: Another branched-chain fatty acid with methyl groups at the 3rd and 5th positions.
2,2-Dimethyldodecanoic acid: Features two methyl groups at the 2nd position.
3,5-Dimethyltridecanoic acid: A longer chain fatty acid with methyl groups at the 3rd and 5th positions.
Uniqueness
2,9-Dimethyldodecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural uniqueness can result in different biological activities and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
144406-91-7 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,9-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-9-12(2)10-7-5-6-8-11-13(3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
RAKCAVZTDSLUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCCCCC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)


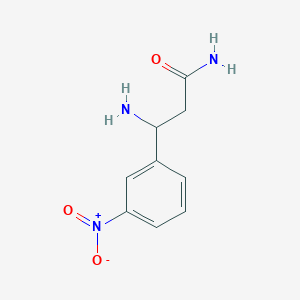
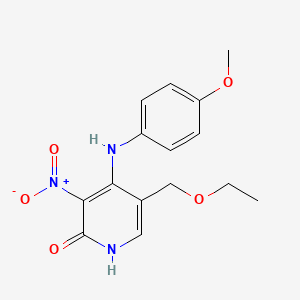
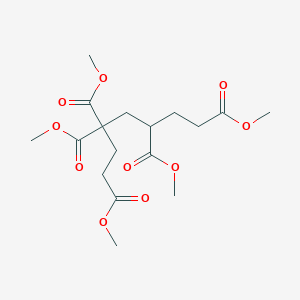
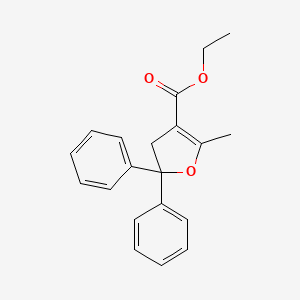
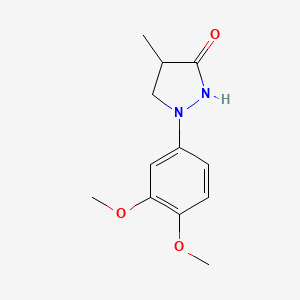
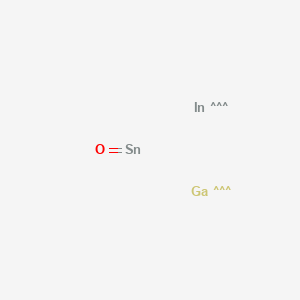
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

